molecular formula C10H8BrNO3S B597470 ethyl 2-bromo-6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate CAS No. 1221186-54-4

ethyl 2-bromo-6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate

Cat. No. B597470
M. Wt: 302.142
InChI Key: YIADINJUVDYYHW-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate is a chemical compound . It is used as an important raw material in organic synthesis . The compound is sparingly soluble in water .


Molecular Structure Analysis

The molecular formula of ethyl 2-bromo-6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate is C9H8BrNO2S . The InChI code for this compound is 1S/C9H8BrNO2S/c1-2-13-9(12)6-3-7-5(11-6)4-8(10)14-7/h3-4,11H,2H2,1H3 .


Physical And Chemical Properties Analysis

The molecular weight of ethyl 2-bromo-6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate is 274.14 . It is a solid at room temperature . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound is extensively utilized in the synthesis of diverse heterocyclic structures. For instance, Gálvez and Garcia (1984) described its use in preparing ethyl 4-(2-bromoethyl)thieno[2,3-b]pyrrole-5-carboxylate and its isomers through reactions involving t-butyl 2-(thienyl)carbazates, illustrating its role in building blocks for complex molecular architectures (C. Gálvez & F. Garcia, 1984). Similarly, Soth, Farnierz, and Paulmier (1978) utilized it for generating furo-, thieno-, and selenolo[3,2-b]pyrroles, showcasing its versatility in synthesizing various heterocyclic frameworks (Samreth Soth, Michel Farnierz, & C. Paulmier, 1978).

Formal Syntheses of Bioactive Pyrroles

Gupton et al. (2014) highlighted the application of related bromopyrrole esters, including ethyl 3-bromo-2-formylpyrrole-5-carboxylate, in the formal syntheses of lycogarubin C, permethyl storniamide A, and lamellarin G trimethyl ether, compounds known for their anti-tumor and HIV integrase inhibitory activities. This emphasizes the compound's potential as a precursor in synthesizing bioactive molecules (J. Gupton et al., 2014).

Development of Novel Derivatives

Torosyan et al. (2020) demonstrated the versatility of 4H-thieno[3,2-b]pyrrole-5-carboxylate derivatives, including those derived from ethyl 2-bromo-6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate, in synthesizing carbohydrazides and their derivatives, highlighting its utility in generating compounds with potential pharmacological properties (S. A. Torosyan et al., 2020).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The precautionary statements are P261 (avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

ethyl 2-bromo-6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3S/c1-2-15-10(14)8-5(4-13)9-6(12-8)3-7(11)16-9/h3-4,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIADINJUVDYYHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=C(S2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10729174
Record name Ethyl 2-bromo-6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-bromo-6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate

CAS RN

1221186-54-4
Record name Ethyl 2-bromo-6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221186-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-bromo-6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To DMF (2.05 mL) cooled by ice/water was added POCl3 dropwise and the mixture was stirred for 30 min. A solution of carboxylate 61 (1.96 g, 7.15 mmol) in DMF (2.5 mL) was added at this temperature and the mixture was allowed to warm to room temperature then heated to 60° C. After 16 h, the reaction mixture was cooled to room temperature. and poured into ice/water. The mixture was extracted with EtOAc (3×20 mL) and the combined organic layers were washed with aqueous saturated NaHCO3 and brine, dried over Na2SO4. After removed the organic solvent, the residue was purified by column chromatography (EtOAc/Hexane: 1/4) to give the desired aldehyde 62 (1.62 g, 75%) as a white solid.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.96 g
Type
reactant
Reaction Step Two
Name
Quantity
2.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
2.05 mL
Type
reactant
Reaction Step Four
Yield
75%

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